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molecular formula C5H5IN2 B010696 2-Amino-3-iodopyridine CAS No. 104830-06-0

2-Amino-3-iodopyridine

Cat. No. B010696
M. Wt: 220.01 g/mol
InChI Key: UUDNBWSHTUFGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691882B2

Procedure details

To a mixture of 3-iodopyridin-2-ylamine (40.2 g, 183 mmol) described in Manufacturing Example 1-2-1, trimethylsilylacetylene (51.7 mL, 366 mmol), copper (I) iodide (3.49 g, 18.3 mmol), N,N-diisopropylethylamine (63.7 mL, 366 mmol) and N-methylpyrrolidinone (200 mL) was added tetrakis(triphenylphosphine)palladium (0) (10.6 g, 9.15 mmol) under nitrogen atmosphere, which was stirred for 3 hours and 10 minutes at room temperature. Water was added to the reaction solution, which was then extracted with ethyl acetate 4 times. The solvent was concentrated under a reduced pressure. The residue was purified by NH silica gel chromatography (heptane:ethyl acetate=4:1). The resulting solution was concentrated under a reduced pressure, and the residue was purified by silica gel chromatography (heptane:ethyl acetate=2:1 then 1:1) to obtain the title compound (28.1 g, 80.7%).
Quantity
40.2 g
Type
reactant
Reaction Step One
Quantity
51.7 mL
Type
reactant
Reaction Step Two
Quantity
63.7 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
copper (I) iodide
Quantity
3.49 g
Type
catalyst
Reaction Step Five
Quantity
10.6 g
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
80.7%

Identifiers

REACTION_CXSMILES
I[C:2]1[C:3]([NH2:8])=[N:4][CH:5]=[CH:6][CH:7]=1.[CH3:9][Si:10]([C:13]#[CH:14])([CH3:12])[CH3:11].C(N(CC)C(C)C)(C)C.CN1CCCC1=O>[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[CH3:9][Si:10]([C:13]#[C:14][C:2]1[C:3]([NH2:8])=[N:4][CH:5]=[CH:6][CH:7]=1)([CH3:12])[CH3:11] |^1:36,38,57,76|

Inputs

Step One
Name
Quantity
40.2 g
Type
reactant
Smiles
IC=1C(=NC=CC1)N
Step Two
Name
Quantity
51.7 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Three
Name
Quantity
63.7 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Five
Name
copper (I) iodide
Quantity
3.49 g
Type
catalyst
Smiles
[Cu]I
Step Six
Name
Quantity
10.6 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
which was stirred for 3 hours and 10 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate 4 times
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by NH silica gel chromatography (heptane:ethyl acetate=4:1)
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (heptane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C[Si](C)(C)C#CC=1C(=NC=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 28.1 g
YIELD: PERCENTYIELD 80.7%
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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